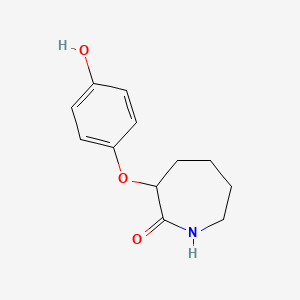

3-(4-Hydroxyphenoxy)azepan-2-one

Übersicht

Beschreibung

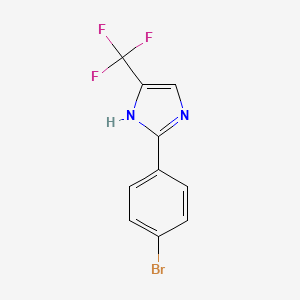

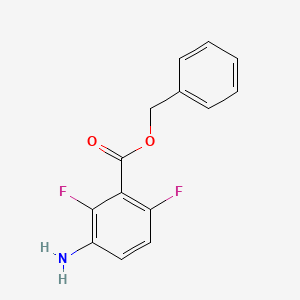

3-(4-Hydroxyphenoxy)azepan-2-one, also known as HK-306, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 221.25 g/mol .

Synthesis Analysis

The synthesis of azepan-4-ones, which includes this compound, can be achieved via a two-step [5 + 2] annulation . This reaction involves a key gold catalysis and shows generally high regioselectivities and good to excellent diastereoselectivities .Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-hydroxyphenoxy)-2-azepanone . The InChI code for this compound is 1S/C12H15NO3/c14-9-4-6-10(7-5-9)16-11-3-1-2-8-13-12(11)15/h4-7,11,14H,1-3,8H2,(H,13,15) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Protein Kinase B (PKB) Inhibition

Research involving azepane derivatives, closely related to 3-(4-Hydroxyphenoxy)azepan-2-one, has shown promise in the inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). Novel azepane derivatives were synthesized and evaluated for in vitro inhibitory activity against these kinases. For instance, a compound identified as 4 was found to be plasma stable and highly active against PKB-alpha (Breitenlechner et al., 2004).

Glycosidase Inhibition

Azepan structures have been explored for their potential as glycosidase inhibitors. The conformational analysis of azepan derivatives showed their existence in a conformational equilibrium, impacting their binding and inhibition of glycosidases. These findings have implications in understanding the molecular interactions and inhibition mechanisms of these molecules (Martínez-Mayorga et al., 2004).

Synthesis and Photochemical Properties

The synthesis and photochemical properties of silicon phthalocyanines with azepane derivatives, such as this compound, have been explored for potential applications in DNA-targeting photodynamic therapy (PDT) agents. This research demonstrates the potential of these compounds in DNA binding and photocleavage, indicating their utility in targeted cancer therapies (Uslan & Sesalan, 2013).

Anticancer Studies

Azepane derivatives have been synthesized and their anticancer properties studied. For instance, the synthesis of hetrocyclic azo dye ligand derived from azepane and its metal complexes showed potential antitumor activity against human breast cancer. This demonstrates the versatility of azepane derivatives in the development of novel anticancer agents (Al-adilee & Hessoon, 2019).

Enzymatic Reaction Studies

The enzymatic oxidation of 4-ethylphenol by 4-ethylphenol methylenehydroxylase, which involves azepane derivatives, has been studied for its stereochemical aspects. This research provides insights into the enzyme-catalyzed transformation of compounds involving azepane derivatives, which is crucial for understanding enzymatic mechanisms and designing enzyme inhibitors (Reeve, Carver & Hopper, 1990).

Semiconductor Materials

Azepane derivatives have been utilized in the synthesis of polyphenols for semiconductor applications. The synthesized poly(phenoxy-ketimine)s, which include azepane derivatives, exhibit properties relevant to electronics, highlighting the potential use of these compounds in semiconductor materials (Demir et al., 2015).

Tubulin-Targeting Antitumor Agents

The investigation of structure-activity relationships in azepane derivatives for antiproliferative properties has led to the discovery of compounds with potent activity against breast cancer cells. These compounds interact with tubulin, disrupting microtubular structures and inducing apoptosis, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016).

Safety and Hazards

The safety information for 3-(4-Hydroxyphenoxy)azepan-2-one includes several hazard statements: H302, H312, H315, H319, H332, H335 . These correspond to various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenoxy)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-9-4-6-10(7-5-9)16-11-3-1-2-8-13-12(11)15/h4-7,11,14H,1-3,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDSKVPEERFXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)

![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)

![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)

![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)

![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)